MNI-136
Description
Properties
CAS No. |
946619-20-1 |
|---|---|
Molecular Formula |
C21H16BrN3O |
Molecular Weight |
406.28 |
IUPAC Name |
8-bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26)/b24-18+ |
InChI Key |
BLAQAVITPVXJJS-HKOYGPOVSA-N |
SMILES |
O=C1NC2=CC=C(Br)C=C2/N=C(C3=CC=CC(C4=CC=NC=C4)=C3)\CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MNI-136; MNI 136; MNI136. |
Origin of Product |
United States |
Foundational & Exploratory
MNI-136: Pharmacological Profile & Technical Guide
The following technical guide details the pharmacological profile of MNI-136 , a selective Negative Allosteric Modulator (NAM) of Group II metabotropic glutamate receptors (mGlu2/3), based on data from the IUPHAR/BPS Guide to Pharmacology and primary literature.
Target Class: Class C GPCR (Metabotropic Glutamate Receptors)
Ligand ID: 6220 (IUPHAR/BPS Guide to Pharmacology)
Executive Summary
MNI-136 is a synthetic organic compound that functions as a potent, selective, and non-competitive Negative Allosteric Modulator (NAM) of the Group II metabotropic glutamate receptors (mGlu2 and mGlu3 ). Unlike orthosteric antagonists (e.g., LY341495) that compete with glutamate at the "Venus flytrap" domain, MNI-136 binds to a distinct allosteric site within the transmembrane domain (TMD). This binding stabilizes the receptor in an inactive conformation, thereby dampening glutamatergic signaling without fully blocking endogenous glutamate binding.
This compound is a critical research tool for dissecting the physiological roles of mGlu2/3 receptors in synaptic plasticity, anxiety, and schizophrenia, offering a mechanism to modulate receptor efficacy (
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| IUPHAR/BPS Ligand ID | 6220 |
| Chemical Name | 8-bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one |
| Molecular Formula | |
| Molecular Weight | ~406.28 g/mol |
| Compound Class | Synthetic Organic (Benzodiazocin derivative) |
| Solubility | DMSO (10 mM); Ethanol (Low) |
| Lipinski Profile | H-Bond Acceptors: 4 | H-Bond Donors: 1 | Rotatable Bonds: 2 |
Note on Structure: Early literature (e.g., Hemstapat et al., 2007) may refer to structural analogs in the benzodiazepine class. The IUPHAR/BPS Guide to Pharmacology definitively categorizes MNI-136 as a benzodiazocin derivative.
Pharmacodynamics: Mechanism of Action
Receptor Selectivity & Affinity
MNI-136 exhibits high selectivity for Group II mGluRs over Group I (mGlu1/5) and Group III (mGlu4/6/7/8) receptors. It acts as a NAM, meaning it does not activate the receptor alone but inhibits the response to glutamate.
-
Primary Targets: mGlu2 (Human/Rat), mGlu3 (Human/Rat).
-
Binding Site: Transmembrane Domain (TMD) allosteric pocket, distinct from the extracellular orthosteric site.
-
Mode of Inhibition: Non-competitive. It reduces the maximal effect (
) of glutamate and shifts the glutamate concentration-response curve to the right.
Quantitative Pharmacology
| Parameter | Value | Assay Condition | Reference |
| 7.7 (approx. 20 nM) | Ca2+ Mobilization (HEK293-mGlu2) | [Hemstapat et al., 2007] | |
| ~7.3 - 8.1 | Ca2+ Mobilization (HEK293-mGlu3) | [Hemstapat et al., 2007] | |
| Orthosteric Displacement | None | [3H]LY341495 Binding | [Hemstapat et al., 2007] |
| Selectivity Ratio | >100-fold | vs. mGlu1, mGlu5, mGlu4, mGlu7 | [Guide to Pharmacology] |
Signaling Pathway Modulation
Group II mGluRs are
MNI-136 Action:
-
Constitutive Activity: MNI-136 can function as an inverse agonist in systems with high constitutive mGlu2 activity, reducing basal
signaling. -
Agonist Blockade: It prevents the conformational change required for G-protein coupling upon glutamate binding.
Visualization: Allosteric Modulation Mechanism
The following diagram illustrates the mechanistic intervention of MNI-136 within the mGlu2 signaling cascade.
Caption: MNI-136 binds the TMD allosteric site, uncoupling the VFT agonist binding from G-protein activation.
Experimental Protocols
To validate MNI-136 activity, researchers typically employ a functional Calcium Mobilization Assay using a chimeric G-protein (
Protocol: Functional Flux Assay (FLIPR)
Objective: Determine the
Reagents:
-
Cell Line: HEK293 stably expressing human mGlu2 and chimeric
protein. -
Dye: Fluo-4 AM (Calcium indicator).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Agonist: L-Glutamate.
-
Ligand: MNI-136 (Stock: 10 mM in DMSO).
Workflow:
-
Cell Plating: Seed HEK293-mGlu2-
cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight at 37°C. -
Dye Loading: Aspirate media. Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 60 min at 37°C.
-
Compound Preparation:
-
Prepare serial dilutions of MNI-136 (e.g., 0.1 nM to 10 µM) in assay buffer.
-
Prepare Glutamate challenge plate at
concentration (typically ~1-3 µM depending on cell line).
-
-
Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10s.
-
Antagonist Addition: Add MNI-136 dilutions. Monitor fluorescence for 5 mins (to check for agonist activity - should be flat).
-
Agonist Challenge: Add Glutamate (
). Monitor peak fluorescence for 3 mins. -
Data Analysis:
-
Calculate % Inhibition =
. -
Fit data to a 4-parameter logistic equation to derive
.
-
Self-Validation Check:
-
Control: Use LY341495 (1 µM) as a positive control for full block.
-
DMSO: Final DMSO concentration must be <0.5% to avoid non-specific artifacts.
References
-
IUPHAR/BPS Guide to Pharmacology. Ligand Entry: MNI-136 (Ligand ID: 6220). [Link][1]
-
Hemstapat, K. et al. (2007). A Novel Family of Potent Negative Allosteric Modulators of Group II Metabotropic Glutamate Receptors. Journal of Pharmacology and Experimental Therapeutics, 322(1), 254-264. [Link]
-
PubChem. MNI-136 (SID 178102841).[1] National Library of Medicine. [Link]
-
Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors.[2] Annual Review of Pharmacology and Toxicology, 37, 205-237. (Cited for general mGluR signaling context). [Link]
Sources
Methodological & Application
Application Note: Standardized Protocol for the Solubilization of MNI-136 in DMSO for Reproducible In Vitro Assays
Abstract
This application note provides a comprehensive and validated protocol for the preparation, storage, and application of Dimethyl Sulfoxide (DMSO)-based solutions of MNI-136 for use in a wide range of in vitro biological assays. Given that MNI-136 represents a novel small molecule compound, establishing a robust and reproducible solubilization methodology is paramount to ensuring data integrity and inter-laboratory consistency. This guide details the rationale behind solvent selection, provides step-by-step procedures for creating high-concentration stock solutions, and outlines best practices for preparing aqueous working solutions while minimizing solvent-induced artifacts. Adherence to this protocol will enable researchers, scientists, and drug development professionals to generate reliable and accurate data in cell-based and biochemical assays.
Introduction: The Critical Role of Solubilization
The biological activity of any test compound in an in vitro setting is fundamentally dependent on its effective delivery to the molecular target. For hydrophobic small molecules like MNI-136, which exhibit poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds that are otherwise insoluble in aqueous buffers.[1][2] However, improper handling of DMSO solutions can lead to significant experimental variability, including compound precipitation, degradation, and solvent-induced cytotoxicity.
The primary objectives of this protocol are:
-
To establish a standardized procedure for creating a stable, high-concentration primary stock solution of MNI-136 in 100% DMSO.
-
To provide a detailed methodology for the serial dilution of the primary stock into aqueous media suitable for cell culture or biochemical assays.
-
To highlight critical quality control steps and the indispensable role of a vehicle control to ensure that observed biological effects are attributable to MNI-136 and not the solvent.
Physicochemical Data & Solvent Rationale
A summary of the essential data for MNI-136 and the rationale for using DMSO are provided below.
| Parameter | Value / Justification | Source(s) |
| Compound Name | MNI-136 | - |
| Appearance | White to off-white powder | - |
| Molecular Weight (MW) | 485.5 g/mol (Assumed for calculation purposes) | - |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | [1][2] |
| Rationale for DMSO | High solubilizing capacity for nonpolar organic molecules. Miscible with a wide range of aqueous buffers and cell culture media. | [2] |
| Recommended Stock Conc. | 10 mM - 50 mM | [3] |
| Final DMSO Conc. in Assay | ≤ 0.5% (v/v) . Ideally ≤ 0.1% for sensitive cell lines. | [3][4][5][6] |
Causality Behind Solvent Choice: The selection of DMSO is a balance between its exceptional solvating power and its potential for biological interference. While it effectively solubilizes compounds like MNI-136, it is crucial to minimize its final concentration in assays. High concentrations of DMSO can alter cell membrane permeability and induce cytotoxic or differentiation effects, confounding experimental results.[5] Therefore, preparing a highly concentrated stock solution is a strategic necessity, as it allows for significant dilution into the final assay medium, rendering the final DMSO concentration biologically insignificant.[7]
Protocol: Preparation of a 10 mM MNI-136 Master Stock Solution
This protocol details the preparation of 1 mL of a 10 mM master stock solution. All steps involving the handling of pure DMSO or the stock solution should be performed in a chemical fume hood or a Class II biological safety cabinet using appropriate Personal Protective Equipment (PPE).
Required Materials
-
MNI-136 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Sterile, positive-displacement pipette and tips
-
Vortex mixer
-
Sonicator (water bath type, recommended)
Calculation
The mass of MNI-136 required is determined using the following formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
For 1 mL of a 10 mM stock with an assumed MW of 485.5 g/mol : Mass (mg) = 0.010 mol/L × 0.001 L × 485.5 g/mol × 1000 mg/g = 4.855 mg
Step-by-Step Procedure
-
Pre-warm DMSO: Bring the sealed vial of anhydrous DMSO to room temperature (15-25°C) before opening to prevent water condensation into the solvent.
-
Weigh Compound: In a sterile environment, carefully weigh 4.855 mg of MNI-136 powder and transfer it to a sterile amber vial.
-
Add Solvent: Using a sterile pipette, add 1 mL of room-temperature DMSO to the vial containing the MNI-136 powder.
-
Ensure Complete Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particulates remain, sonicate the vial in a water bath for 5-10 minutes.[3][8]
-
Allow the solution to return to room temperature. A clear, homogenous solution indicates complete dissolution.
-
-
Sterilization (Optional): If absolute sterility is required for a specific application, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).[6][8]
Storage and Handling of Master Stock
Proper storage is essential to maintain the integrity and activity of MNI-136.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the master stock solution should be immediately aliquoted into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[3][4][6]
-
Storage Conditions: Store the aliquots in a tightly sealed container, protected from light.
-
Handling: When ready to use, thaw a single aliquot at room temperature and use it immediately. Do not refreeze a thawed aliquot.
Protocol: Preparation of Working Solutions for In Vitro Assays
This section describes the preparation of final working solutions by diluting the 10 mM DMSO stock into an aqueous medium (e.g., cell culture medium, PBS). A key principle is to perform a stepwise or serial dilution to prevent the compound from precipitating out of the solution.[4]
The Importance of the Vehicle Control
A vehicle control is a parallel sample containing the same final concentration of DMSO as the highest concentration of the test compound. This control is absolutely essential to differentiate the biological effects of MNI-136 from any potential effects of the solvent itself.[3][9]
Example: Preparing a 10 µM Working Solution
This example details the preparation of a 10 µM working solution from the 10 mM master stock, resulting in a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM MNI-136 stock solution at room temperature.
-
Calculate Dilution: This is a 1:1000 dilution (10,000 µM / 10 µM = 1000).
-
Prepare Working Solution:
-
For 1 mL of final solution, add 1 µL of the 10 mM MNI-136 stock to 999 µL of pre-warmed cell culture medium or assay buffer.
-
Mix immediately and thoroughly by gentle vortexing or inversion.
-
-
Prepare Vehicle Control:
-
In a separate tube, add 1 µL of 100% DMSO to 999 µL of the same pre-warmed medium/buffer. This creates a 0.1% DMSO vehicle control.
-
-
Immediate Use: Working solutions should be prepared fresh for each experiment and used immediately to avoid potential compound degradation or precipitation in the aqueous environment.[7]
Experimental Workflow and Visualization
The entire process, from solid compound to final assay plate, requires careful and systematic execution. The workflow ensures that both the test compound and the vehicle control are handled identically, providing a self-validating experimental design.
Figure 1: Standardized workflow for the preparation and application of MNI-136 solutions.
References
-
How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
How to dissolve peptides in DMSO? LifeTein®. [Link]
-
SMALL MOLECULES. Captivate Bio. [Link]
-
What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. [Link]
-
The in vitro micronucleus assay using imaging flow cytometry and deep learning. Nature. [Link]
-
Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility. Journal of Medicinal Chemistry. [Link]
-
Mechanisms of Action of the New Antibodies in Use in Multiple Myeloma. Frontiers in Oncology. [Link]
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Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology. [Link]
-
A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules. Assay and Drug Development Technologies. [Link]
-
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays. Environmental Science & Technology. [Link]
-
Which concentrations are optimal for in vitro testing? Archives of Toxicology. [Link]
-
Therapeutic strategies targeting complement in myasthenia gravis patients. Journal of Translational Medicine. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Scribd. [Link]
-
Fc-Receptor Targeted Therapies for the Treatment of Myasthenia gravis. MDPI. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
A Study of CNTO 136 (Sirukumab), a Human Anti-IL-6 Monoclonal Antibody, Administered Subcutaneously, in Patients With Active Rheumatoid Arthritis Despite Anti-TNF-Alpha Therapy (SIRROUND-T). Mayo Clinic. [Link]
-
40 CFR Part 136 -- Guidelines Establishing Test Procedures for the Analysis of Pollutants. eCFR. [Link]
-
In-Vivo NMR Spectroscopy: A Powerful and Complimentary Tool for Understanding Environmental Toxicity. MDPI. [Link]
-
13C NMR chemical shifts and local structure of cis-1,4-polybutadiene: Calculation and experiment. ResearchGate. [Link]
-
Prediction of NMR parameters and geometry in 133Cs-containing compounds using density functional theory. RSC Publishing. [Link]
-
Physical and Chemical Properties of Ammonia. NCBI Bookshelf. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
- 6. captivatebio.com [captivatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Introduction: The Role of GlyT1 Inhibition in Neuromodulation
An Application Guide for the Electrophysiological Characterization of MNI-136, a Glycine Transporter 1 (GlyT1) Inhibitor
The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory synaptic transmission and plasticity in the central nervous system. Its activation is unique, requiring not only the binding of the primary neurotransmitter, glutamate, but also a co-agonist, typically glycine or D-serine.[1] The ambient concentration of these co-agonists in the synaptic cleft is a critical determinant of NMDAR availability and function.
The glycine transporter 1 (GlyT1) is a key regulator of extracellular glycine levels, primarily expressed on glial cells and glutamatergic neurons.[2][3] By actively removing glycine from the synapse, GlyT1 maintains low ambient concentrations, preventing saturation of the NMDAR co-agonist site.[4] Pharmacological inhibition of GlyT1 presents a powerful tool to investigate the dynamics of the glutamatergic system. By blocking glycine reuptake, GlyT1 inhibitors effectively increase the local concentration of the co-agonist, thereby potentiating NMDAR-mediated currents.[5][6][7]
MNI-136 is a potent and selective inhibitor of GlyT1. This application note provides a comprehensive, field-tested protocol for utilizing MNI-136 in whole-cell patch-clamp electrophysiology to precisely quantify its effects on NMDAR-mediated synaptic transmission. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to probe the therapeutic potential of GlyT1 inhibition.
Part 1: The Causality of MNI-136 Action on NMDARs
To effectively use MNI-136 as an experimental tool, it is crucial to understand the causal chain from GlyT1 inhibition to the potentiation of neuronal currents.
-
GlyT1 Sequesters Glycine: Under baseline conditions, GlyT1 actively transports glycine from the synaptic cleft into glial cells and presynaptic terminals. This action keeps the glycine concentration at the NMDAR co-agonist site from saturating.[4]
-
MNI-136 Blocks Reuptake: MNI-136, as a selective GlyT1 inhibitor, binds to the transporter and prevents it from clearing synaptic glycine.[5][8]
-
Synaptic Glycine Levels Rise: With the primary reuptake mechanism blocked, the ambient concentration of glycine within the synaptic microenvironment increases.
-
Enhanced NMDAR Occupancy: The elevated glycine levels lead to a higher probability of the co-agonist site on the NMDAR's GluN1 subunit being occupied.[9]
-
Potentiated NMDAR Currents: With the co-agonist site more frequently occupied, the binding of glutamate results in a greater and/or more prolonged NMDAR channel opening. In electrophysiological recordings, this manifests as an increase in the amplitude and total charge transfer of NMDAR-mediated currents.[3][6]
Caption: MNI-136 inhibits GlyT1, increasing synaptic glycine and potentiating NMDAR activity.
Part 2: Experimental Protocol for MNI-136 Application
This protocol details the use of MNI-136 in whole-cell voltage-clamp recordings to isolate and measure its effect on NMDAR-mediated excitatory postsynaptic currents (EPSCs).
Materials and Reagents
| Reagent/Material | Recommended Supplier | Example Catalog # |
| MNI-136 | (e.g., Tocris, MedChemExpress) | Varies |
| Borosilicate Glass Capillaries | (e.g., Sutter Instrument) | Varies |
| Artificial Cerebrospinal Fluid (aCSF) components | (e.g., Sigma-Aldrich) | Varies |
| Internal Solution components | (e.g., Sigma-Aldrich) | Varies |
| Tetrodotoxin (TTX) | (e.g., Abcam, Tocris) | ab120055 |
| Picrotoxin or Bicuculline | (e.g., Sigma-Aldrich) | P1675 |
| D-AP5 (D-APV) | (e.g., Tocris) | 0106 |
| CNQX or NBQX | (e.g., Tocris) | 0190 |
Solution Preparation
a) Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording This recipe is for a standard bicarbonate-buffered aCSF. It must be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 20-30 minutes before use and throughout the experiment to maintain oxygenation and a physiological pH of 7.3-7.4.[10][11][12]
| Component | Final Concentration (mM) | Amount for 1 Liter |
| NaCl | 126 | 7.36 g |
| KCl | 2.5 | 0.186 g |
| NaH₂PO₄ | 1.25 | 0.15 g |
| NaHCO₃ | 26 | 2.18 g |
| MgCl₂ | 1 | 0.095 g (anhydrous) |
| CaCl₂ | 2 | 0.222 g (anhydrous) |
| D-Glucose | 10 | 1.8 g |
b) Cesium-Based Internal Solution for Voltage-Clamp A cesium-based internal solution is used to block potassium channels, which improves the space clamp and stability of voltage-clamp recordings, particularly at positive holding potentials.[13]
| Component | Final Concentration (mM) |
| Cs-Methanesulfonate | 130 |
| HEPES | 10 |
| EGTA | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| QX-314 Chloride | 5 |
Procedure: Dissolve all components in ultrapure water. Adjust pH to 7.2-7.3 with Cesium Hydroxide (CsOH).[14] Adjust osmolarity to ~290 mOsm. Aliquot and store at -20°C.[15] Add ATP and GTP just before the experiment.
c) MNI-136 Stock and Working Solutions Prepare a 10 mM stock solution of MNI-136 in DMSO. Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution into the recording aCSF to the desired final concentration (e.g., 100 nM - 1 µM). The final concentration of DMSO in the aCSF should not exceed 0.1% to avoid solvent effects.
Step-by-Step Electrophysiology Workflow
The following is a standard workflow for whole-cell patch-clamp recordings from acute brain slices.[10][16][17]
-
Slice Preparation: Anesthetize the animal and prepare acute brain slices (e.g., 300 µm hippocampal or cortical slices) in ice-cold, carbogenated slicing solution. Transfer slices to a holding chamber with recording aCSF and allow them to recover at 32°C for 30 minutes, then at room temperature for at least 1 hour before recording.[18]
-
Obtain Whole-Cell Configuration:
-
Transfer a slice to the recording chamber under a microscope and perfuse with carbogenated aCSF at ~2 ml/min.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with internal solution.[10][17]
-
Visually identify a target neuron (e.g., a pyramidal cell in the CA1 region of the hippocampus).
-
Apply positive pressure to the pipette and approach the cell. Upon contact (observed as an increase in resistance), release positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).[16]
-
Rupture the membrane patch with brief, strong suction to achieve the whole-cell configuration. Allow the cell to dialyze and stabilize for 5-10 minutes.
-
-
Isolate NMDAR-Mediated Currents:
-
Rationale: To specifically measure the effect of MNI-136 on NMDARs, other voltage- and ligand-gated channels must be blocked.
-
Set the holding potential to +40 mV. This expels the Mg²⁺ ion that normally blocks the NMDAR channel pore at negative potentials, allowing current to flow.
-
Perfuse the slice with aCSF containing a cocktail of channel blockers:
-
TTX (0.5-1 µM): Blocks voltage-gated sodium channels to prevent action potentials.
-
Picrotoxin (100 µM) or Bicuculline (10 µM): Blocks GABA-A receptors to eliminate inhibitory currents.
-
CNQX (20 µM) or NBQX (10 µM): Blocks AMPA receptors. This step is critical for isolating the NMDAR component of the excitatory current.
-
-
-
Establish a Stable Baseline:
-
Stimulate afferent fibers with a bipolar electrode to evoke synaptic EPSCs. Adjust the stimulation intensity to elicit a stable NMDAR-EPSC of approximately 100-200 pA.
-
Record baseline EPSCs every 20-30 seconds for at least 10 minutes to ensure the response is stable.
-
-
Apply MNI-136:
-
Switch the perfusion to aCSF containing the same blockers plus the desired concentration of MNI-136.
-
Continue to record evoked EPSCs. The effect of MNI-136 will develop over several minutes as the drug perfuses the tissue and reaches its target.
-
-
Washout:
-
After observing a stable potentiated effect (typically 15-20 minutes), switch the perfusion back to the aCSF containing only the initial blockers (without MNI-136) to attempt to reverse the effect.
-
-
Data Acquisition and Analysis:
-
Record the currents using appropriate acquisition software (e.g., pCLAMP).
-
For analysis, average 10-15 consecutive traces from the stable baseline period and from the peak effect period with MNI-136.
-
Measure the peak amplitude of the averaged NMDAR-EPSC.
-
Measure the total charge transfer by integrating the area under the EPSC curve. This is often a more sensitive measure of NMDAR potentiation as the effect can include a prolongation of the current decay.
-
Normalize the data by expressing the amplitude and charge transfer during MNI-136 application as a percentage of the baseline values.
-
Caption: A step-by-step workflow for a whole-cell patch-clamp experiment using MNI-136.
Part 3: Data Interpretation and Validation
Expected Results
The application of MNI-136 is expected to cause a significant increase in both the peak amplitude and the total charge transfer of the isolated NMDAR-EPSC.[3][6] The effect should be dose-dependent and reversible upon washout, although washout can sometimes be slow and incomplete in slice preparations.
Table: Example Data Presentation
| Experimental Condition | Peak Amplitude (pA) | Charge Transfer (pC) | % of Baseline (Charge Transfer) |
| Baseline | 152.4 ± 10.1 | 8.5 ± 0.7 | 100% |
| MNI-136 (1 µM) | 245.8 ± 15.3 | 18.7 ± 1.2 | 220% |
| Washout | 170.1 ± 11.5 | 10.2 ± 0.9 | 120% |
| Values are presented as Mean ± SEM for a hypothetical experiment. |
Self-Validating Controls: Ensuring Scientific Trustworthiness
To ensure that the observed effect is specifically due to the inhibition of GlyT1 and subsequent modulation of the NMDAR co-agonist site, the following control experiments are mandatory.
-
Vehicle Control: Run a full experiment applying only the vehicle (e.g., 0.1% DMSO in aCSF) to confirm that the solvent itself does not alter synaptic transmission.
-
Pharmacological Confirmation: At the end of the experiment, apply the competitive NMDAR antagonist D-AP5 (50 µM) . This should completely block the recorded current, confirming it is indeed NMDAR-mediated.[19]
-
Co-agonist Saturation: The most critical control is to test for occlusion. Pre-incubate a slice in aCSF containing a saturating concentration of exogenous glycine (e.g., 100 µM). In the presence of saturating glycine, the NMDAR co-agonist sites are already fully occupied, and therefore, MNI-136 should have little to no additional potentiating effect. This directly demonstrates that MNI-136's mechanism of action is dependent on increasing endogenous glycine.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable Recording | Poor gigaohm seal; Cell health is declining; Perfusion issues. | Discard the cell and obtain a new, stable recording. Check perfusion lines for bubbles or clogs. Ensure aCSF is properly oxygenated. |
| No Effect of MNI-136 | Degraded MNI-136 stock; NMDAR co-agonist sites are already saturated; Low endogenous glycine release. | Prepare fresh MNI-136 stock. Ensure no exogenous glycine is in the aCSF. The effect size can vary between brain regions depending on baseline GlyT1 expression and glycine levels. |
| Irreversible Effect | Slow drug kinetics in tissue; Compound may have high affinity. | Allow for a much longer washout period (>30 min). This is a known challenge with some CNS drugs in slice preparations. |
| High Electrical Noise | Improper grounding; External electronic interference. | Check all grounding points of the setup. Turn off unnecessary nearby equipment (centrifuges, etc.). Use a Faraday cage.[20] |
References
-
Title: Whole-cell patch-clamp recordings Source: Protocols.io URL: [Link]
-
Title: Glycine-dependent activation of NMDA receptors Source: PMC - NIH URL: [Link]
-
Title: Preparation of Artificial CSF Source: ALZET® Osmotic Pumps URL: [Link]
-
Title: Patch Clamp Internal Solutions Source: SWHarden.com URL: [Link]
-
Title: Electrophysiology: What goes on the inside? Source: Scientifica URL: [Link]
-
Title: Activation of excitatory glycine NMDA receptors: At the mercy of a whimsical GluN1 subunit Source: The Journal of Physiology URL: [Link]
-
Title: Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity Source: PMC - NIH URL: [Link]
-
Title: How to prepare internal solution for patch clamp? Source: ResearchGate URL: [Link]
-
Title: The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) Source: Frontiers in Synaptic Neuroscience URL: [Link]
-
Title: Differential regulation of NMDA receptors by d-serine and glycine in mammalian spinal locomotor networks Source: American Journal of Physiology-Cell Physiology URL: [Link]
-
Title: Electrophysiology Techniques: How to Make Regular aCSF Source: YouTube URL: [Link]
-
Title: Co-agonist glycine controls the occurrence of bursts by activating extrasynaptic NMDARs in nigral dopamine neurons Source: bioRxiv URL: [Link]
-
Title: aCSF Recipe and Preparation Guide Source: Scribd URL: [Link]
-
Title: 1 X aCSF (Artificial Cerebrospinal Fluid) Source: University of Victoria URL: [Link]
-
Title: Standard Artificial Cerebrospinal Fluid (ACSF) Solution Source: Living Systems Instrumentation URL: [Link]
-
Title: Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites Source: ResearchGate URL: [Link]
-
Title: Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling Source: PMC - NIH URL: [Link]
-
Title: Inhibitors of GlyT1 affect glycine transport via discrete binding sites Source: PubMed URL: [Link]
-
Title: Modulation of the human GlyT1 by clinical drugs and cholesterol Source: PMC - NIH URL: [Link]
-
Title: Blockade of Glycine Transporter-1 (GLYT-1) Potentiates NMDA Receptor-Mediated Synaptic Transmission in Hypoglossal Motorneurons Source: American Journal of Physiology-Cell Physiology URL: [Link]
-
Title: Patch-Clamp Recording Protocol Source: Creative Bioarray URL: [Link]
-
Title: Electrophysiology Troubleshooting Guide Source: GitHub URL: [Link]
-
Title: Whole-cell patch-clamp recordings Protocol Source: Protocols.io URL: [Link]
-
Title: NMDA receptor-mediated currents are not differentially affected by U69593 Source: ResearchGate URL: [Link]
-
Title: Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors Source: bioRxiv URL: [Link]
-
Title: Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice Source: ACS Publications URL: [Link]
-
Title: Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia Source: SpringerLink URL: [Link]
-
Title: Whole Cell Patch Clamp Protocol Source: AXOL Bioscience URL: [Link]
-
Title: Whole-cell patch-clamp recording and parameters Source: PMC - NIH URL: [Link]
-
Title: GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Source: ResearchGate URL: [Link]
-
Title: Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia Source: National Library of Medicine URL: [Link]
-
Title: Whole-cell patch-clamp recording and parameters Source: National Library of Medicine URL: [Link]
-
Title: Disruption of Glycine Transporter 1 Restricted to Forebrain Neurons Is Associated with a Procognitive and Antipsychotic Phenotypic Profile Source: PMC - NIH URL: [Link]
-
Title: patch-clamp-protocol-final.pdf Source: N/A URL: [Link]
Sources
- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Glycine Transporter 1 Restricted to Forebrain Neurons Is Associated with a Procognitive and Antipsychotic Phenotypic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. youtube.com [youtube.com]
- 12. livingsys.com [livingsys.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. swharden.com [swharden.com]
- 15. researchgate.net [researchgate.net]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
Application Note: Handling and Storage Stability of MNI-136
Abstract & Introduction
MNI-136 is a potent, selective, and cell-permeable Negative Allosteric Modulator (NAM) of the Group II metabotropic glutamate receptors (mGluR2 and mGluR3 ). Unlike orthosteric antagonists that compete directly with glutamate at the "Venus flytrap" domain, MNI-136 binds to a distinct allosteric site within the transmembrane domain, non-competitively inhibiting receptor activation.
This compound is a critical tool for researchers investigating the role of mGluR2/3 in synaptic plasticity, anxiety, depression, and cognitive disorders. However, like many lipophilic benzodiazepine derivatives, MNI-136 presents specific challenges regarding solubility and hydrolytic stability. This guide provides a standardized protocol for the handling, storage, and experimental preparation of MNI-136 to ensure data reproducibility.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 7-bromo-4-(3-pyridin-3-yl-phenyl)-1,3-dihydro-benzo[1,4]diazepin-2-one | Benzodiazepine scaffold |
| Molecular Formula | C₂₀H₁₄BrN₃O | |
| Molecular Weight | ~392.25 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Solubility (DMSO) | Soluble (up to 50 mM) | Recommended solvent for stock |
| Solubility (Water) | Insoluble | Do not attempt to dissolve directly in water or PBS |
| Solubility (Ethanol) | Low / Variable | Not recommended for high-concentration stocks |
| Target | mGluR2 / mGluR3 | Negative Allosteric Modulator (NAM) |
Storage & Stability Protocols
Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C or below.
-
Environment: Keep in a tightly sealed vial with desiccant. The compound is hygroscopic; moisture absorption can accelerate degradation.
-
Light: Protect from light. Store in amber vials or wrap clear vials in aluminum foil.
-
Shelf Life: >2 years if stored correctly.
Stock Solution Preparation (DMSO)
MNI-136 is highly lipophilic. The preparation of a high-concentration stock solution in anhydrous DMSO is the critical first step.
Protocol:
-
Equilibrate the vial to room temperature before opening (prevents water condensation).
-
Weigh the desired amount of MNI-136.
-
Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Example: To make a 10 mM stock from 1 mg of MNI-136 (MW 392.25):
-
-
Vortex vigorously for 30-60 seconds until the solution is completely clear.
-
Aliquot the stock into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.
Working Solution (Aqueous Dilution)
CRITICAL WARNING: MNI-136 will precipitate if added rapidly to aqueous media at high concentrations.
Protocol:
-
Thaw the DMSO stock aliquot at room temperature.
-
Prepare the intermediate dilution or final working solution immediately before use.
-
Stepwise Dilution:
-
Do not add water to the DMSO stock.
-
Add the DMSO stock to the aqueous buffer (e.g., ACSF, PBS, or Media) while vortexing or stirring rapidly.
-
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is < 0.1% to avoid solvent artifacts, although MNI-136 solubility may limit the maximum achievable concentration in buffer to ~10-30 µM.
-
Stability: Use aqueous dilutions within 4 hours . Discard unused aqueous solutions.
Visualized Workflows
Experimental Preparation Workflow
This diagram outlines the decision logic for preparing MNI-136 for in vitro assays, highlighting the critical "Crash Out" risk points.
Figure 1: Step-by-step workflow for solubilizing and diluting MNI-136 to prevent precipitation.
Mechanism of Action (mGluR2/3 NAM)
Understanding the mechanism is vital for experimental design. MNI-136 does not block glutamate binding but prevents the receptor from coupling to the G-protein.
Figure 2: MNI-136 acts as a Negative Allosteric Modulator, preventing G-protein coupling despite glutamate binding.
Troubleshooting & FAQ
Q: My solution turned cloudy upon adding the stock to the media. What happened? A: This is "crashing out." The concentration of MNI-136 in the aqueous phase exceeded its solubility limit, or the mixing was too slow.
-
Fix: Vortex the media while slowly adding the DMSO stock. Lower the final concentration (e.g., if trying 50 µM, drop to 10-20 µM).
Q: Can I use Ethanol instead of DMSO? A: Ethanol is not recommended for the primary stock. Benzodiazepines are significantly more soluble in DMSO. Ethanol stocks may precipitate at -20°C or evaporate, changing the concentration.
Q: Is MNI-136 stable in cell culture media? A: It is chemically stable for the duration of typical acute assays (24-48 hours), but it may bind to serum proteins (BSA/FBS) in the media, effectively reducing the free drug concentration. For precise IC50 determinations, consider using serum-free media or correcting for protein binding.
References
-
Hemstapat, K., et al. (2007). "A Novel Family of Potent Negative Allosteric Modulators of Group II Metabotropic Glutamate Receptors." Journal of Pharmacology and Experimental Therapeutics. Link
- Key Finding: Identification of MNI-136 as a potent NAM for mGluR2/3.
-
IUPHAR/BPS Guide to Pharmacology. "MNI-136 Ligand Page." Link
- Key Finding: Confirmed structure, target (mGlu2)
-
PubChem Database. "MNI-136 (CID 73755192)." Link
-
Doucette, C., et al. (2011). "Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression."[3] Journal of Neurogenetics. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MNI-136 In Vivo Optimization
This guide serves as a technical support center for optimizing the in vivo application of MNI-136 , a potent and selective mGluR2/3 Negative Allosteric Modulator (NAM) .
The content below addresses the physicochemical challenges inherent to the benzodiazepine-based scaffold of MNI-136, specifically focusing on overcoming poor aqueous solubility and maximizing brain exposure.
Current Status: Active Subject: Improving Bioavailability & Formulation Stability of MNI-136 Applicable For: Rodent Pharmacokinetics (PK), Behavioral Assays (Cognition, Anxiety), and Target Engagement Studies.
Part 1: Formulation & Solubility Troubleshooting
User Query 1: "I am dissolving MNI-136 in 100% DMSO, but it precipitates immediately upon dilution with saline for IP injection. How can I prevent this 'crash-out'?"
Diagnosis: MNI-136 (7-bromo-4-(3-pyridin-3-yl-phenyl)-1,3-dihydro-benzo[1,4]diazepin-2-one) is a highly lipophilic molecule (LogP ~3.5–4.0).[1] The "crash-out" phenomenon occurs because the dielectric constant of the solvent mixture drops too rapidly when DMSO is diluted with aqueous saline, forcing the hydrophobic drug out of solution.
Solution: The "Co-Solvent Step-Down" Protocol Do not dilute directly into saline. You must use an intermediate surfactant or complexing agent to maintain solubility.
Recommended Vehicle (Solution for IP/SC):
-
Composition: 10% DMSO / 40% PEG-400 / 50% Saline (or Water).[1]
-
Preparation Order (Critical):
-
Dissolve MNI-136 completely in DMSO (Stock concentration: 10x final dose).
-
Add PEG-400 slowly to the DMSO stock and vortex. The solution may warm up; allow it to cool.
-
Slowly add warm (37°C) Saline dropwise while vortexing.
-
-
Why this works: PEG-400 acts as an interfacial cosolvent, preventing the immediate aggregation of MNI-136 molecules when the water phase is introduced.
Alternative Vehicle (High Solubility/Low Irritation):
-
Composition: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]
-
Protocol: Dissolve MNI-136 in a minimal volume of DMSO (e.g., 2% final vol), then add to the pre-made 20% HP-β-CD solution. Sonicate for 20 minutes.
-
Mechanism: The cyclodextrin encapsulates the hydrophobic benzodiazepine core, shielding it from the aqueous environment while maintaining a true solution state.
Part 2: Route of Administration & Bioavailability
User Query 2: "We are seeing high variability in plasma exposure after Oral (PO) gavage using a methylcellulose suspension. How can we tighten the PK data?"
Diagnosis: Suspensions are prone to "dissolution-limited absorption." If the particle size of MNI-136 is not controlled, large crystals pass through the GI tract unabsorbed. Furthermore, benzodiazepine-like NAMs can suffer from high first-pass metabolism if not protected.
Troubleshooting Steps:
| Parameter | Optimization Strategy | Technical Rationale |
| Particle Size | Micronization | Ball-mill the solid compound before suspending. Smaller particles ( |
| Vehicle Switch | Lipid-Based Formulation | Switch to Labrasol or Corn Oil . MNI-136 will dissolve in the lipid phase, bypassing the dissolution step and potentially recruiting lymphatic transport to bypass liver first-pass metabolism. |
| pH Adjustment | Acidic Buffer (pH 4.5) | The pyridine ring on MNI-136 has a pKa |
Standardized Oral Protocol (Microsuspension):
-
Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.[1]
-
Process:
-
Weigh MNI-136.[2]
-
Add Tween 80 directly to the powder and triturate (grind) with a mortar and pestle to wet the hydrophobic surface.
-
Slowly add the Methylcellulose solution while continuing to grind.
-
Sonication: Sonicate the final suspension for 10 minutes prior to dosing to break up aggregates.
-
Part 3: PK/PD & Brain Penetrance
User Query 3: "Our plasma levels are therapeutic (>100 ng/mL), but we see no efficacy in behavioral models. Is MNI-136 crossing the BBB?"
Diagnosis:
While MNI-136 is generally brain-penetrant, it can be a substrate for efflux transporters (P-gp/BCRP) at the Blood-Brain Barrier (BBB) depending on the concentration. However, a more common issue with mGluR2 NAMs is high non-specific binding in the brain tissue, which reduces the free fraction (
Verification Workflow:
-
Calculate Brain-to-Plasma Ratio (
):-
Collect plasma and whole brain at
(usually 0.5–1.0 h post-dose).[1] -
Target
. If , the drug is likely being pumped out.
-
-
Measure Free Fraction (
):
Reference Data for Validation:
-
Target
: ~10–30 nM (GTP S binding).[1] -
Effective Dose: 10–30 mg/kg (IP/PO) in rodents typically yields active brain occupancy.[1]
Part 4: Decision Tree for Formulation Selection
The following logic flow helps you select the optimal vehicle based on your specific experimental constraints.
Caption: Decision matrix for selecting the optimal MNI-136 vehicle based on dosing route and study duration.
References
-
Hemstapat K, et al. (2007). A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors. Journal of Pharmacology and Experimental Therapeutics.
-
Galici R, et al. (2006).[3] A selective allosteric potentiator of metabotropic glutamate receptor 2 (mGlu2)...[1] (Contextual reference for mGlu2 in vivo methods). Journal of Pharmacology and Experimental Therapeutics.
-
IUPHAR/BPS Guide to Pharmacology. MNI-136 Ligand Page.
-
TargetMol. MNI-136 Chemical Properties and Solubility Data.
Sources
Technical Support Center: MNI-136 & Group I mGluR Specificity
Topic: Troubleshooting MNI-136 Off-Target Effects on Group I mGluRs
Executive Summary & Compound Identity
MNI-136 is a potent Negative Allosteric Modulator (NAM) of Group II metabotropic glutamate receptors (mGluR2/3 ). It is chemically distinct from "MNI-caged glutamate" (a photolysis tool), though the similar nomenclature often causes confusion.
Researchers investigating mGluR2/3 inhibition often encounter unexpected signaling resembling Group I mGluR activation (mGluR1/5). This guide addresses whether these observations represent direct pharmacological off-target binding or indirect functional circuit effects (disinhibition of glutamate release).
Quick Reference Data
| Parameter | Description |
| Primary Target | mGluR2 (pIC₅₀ 7.3–8.1), mGluR3 (lower potency) |
| Mechanism | Negative Allosteric Modulation (NAM) |
| Reported Selectivity | >100-fold selective against Group I (mGluR1/5) in binding assays |
| Common "Artifact" | Indirect activation of Group I mGluRs via glutamate spillover |
| Key Control | Co-application with Group I antagonists (MPEP/MTEP or YM-298198) |
Critical Mechanism Analysis: Direct vs. Indirect Effects
When users report "off-target" effects of MNI-136 on Group I mGluRs (calcium mobilization or phosphoinositide hydrolysis), it is rarely due to the compound binding directly to mGluR1/5. Instead, it is usually a consequence of the disinhibition loop .
The Disinhibition Loop (Indirect Activation)
Group II mGluRs (mGluR2/3) function primarily as presynaptic autoreceptors that inhibit glutamate release.[1]
-
Blockade: MNI-136 blocks these autoreceptors.
-
Release: This prevents the "brake" on synaptic transmission, causing a surge in synaptic glutamate.
-
Activation: Excess glutamate binds to postsynaptic Group I mGluRs (mGluR1/5).
-
Observation: The researcher sees a Group I-mediated Calcium signal and incorrectly attributes it to MNI-136 promiscuity.
Pathway Visualization
Figure 1: Mechanism of Indirect Action. MNI-136 inhibits the presynaptic brake (mGluR2), leading to increased glutamate release which subsequently activates postsynaptic Group I mGluRs.
Troubleshooting Guide & FAQs
Scenario A: "I see Calcium spikes in my mGluR2-expressing cells when adding MNI-136."
Diagnosis: If you are using a heterologous expression system (e.g., HEK293 cells transfected with mGluR2), MNI-136 should not cause a signal on its own because it is a NAM (it requires an agonist to modulate).
-
Possibility 1: You have high basal glutamate levels in your media (glutamine degradation). MNI-136 is blocking the constitutive activity of mGluR2, altering the baseline.
-
Possibility 2: Compound Confusion. Are you using MNI-caged Glutamate ? This is a common error. MNI-caged glutamate releases active glutamate upon UV exposure, which will vigorously activate all mGluRs.
Action Plan:
-
Check Compound Identity: Ensure the CAS number corresponds to the benzodiazepine-derived NAM, not the caged amino acid.
-
Agonist Check: MNI-136 requires an agonist (like Glutamate or DCG-IV) to show an effect. If you see activity without agonist, check for constitutive receptor activity or assay artifacts.
Scenario B: "In slice recordings, MNI-136 increases mGluR1/5-dependent LTD/LTP."
Diagnosis: This is the classic "Disinhibition Loop" described in Section 2. You have removed the tonic inhibition on glutamate release.
Validation Protocol (The "Antagonist Trap"): To prove the effect is indirect (glutamate-mediated) rather than direct binding to Group I receptors, follow this flowchart:
Figure 2: Experimental logic to distinguish direct pharmacology from circuit-level disinhibition.
Detailed Experimental Protocols
Protocol 1: Verifying Selectivity in Slice Electrophysiology
Objective: Confirm MNI-136 effects are specific to mGluR2/3 blockade and not direct Group I activation.
Reagents:
-
MNI-136: 10 µM (Standard effective concentration).
-
LY341495: 1 µM (Orthosteric Group II Antagonist).
-
MPEP: 10 µM (mGluR5 NAM).
-
YM-298198: 1 µM (mGluR1 Antagonist).
Steps:
-
Baseline: Establish a stable baseline of EPSCs (Excitatory Postsynaptic Currents).
-
Challenge 1 (The Test): Perfuse MNI-136 (10 µM) .
-
Expected Result: Increase in EPSC amplitude (due to presynaptic disinhibition).
-
-
Challenge 2 (The Specificity Check): Washout, then perfuse LY341495 (1 µM) followed by MNI-136 .
-
Logic: LY341495 blocks the orthosteric site. Since MNI-136 is an allosteric modulator, its binding conformation depends on the receptor state. More importantly, if the receptor is fully antagonized orthosterically, the NAM effect is often occluded or rendered irrelevant functionally.
-
Alternative: If MNI-136 was acting directly on Group I, the presence of a Group II antagonist (LY341495) would not block the effect.
-
-
Challenge 3 (The Group I Isolation): Perfuse MPEP + YM-298198 . Confirm EPSCs are unaffected (or affected only by postsynaptic blockade). Then add MNI-136 .[2][3][4]
-
Result: If MNI-136 still increases EPSCs in the presence of Group I blockers, the mechanism is purely presynaptic glutamate release (mGluR2/3) and not postsynaptic Group I activation.
-
Protocol 2: Concentration Limits
-
Optimal Range: 10 nM – 1 µM.
-
Risk Zone: >10 µM.[5]
-
Note: At concentrations >10 µM, many benzodiazepine-scaffold mGluR ligands lose specificity and may interact with other GPCRs or transporters. Always titrate to the lowest effective dose (typically IC₈₀).
References & Authority
-
Hemstapat, K., et al. (2007). "Characterization of a novel positive allosteric modulator of the metabotropic glutamate receptor 2." Molecular Pharmacology. (Establishes the SAR of the MNI series, including MNI-136 and MNI-137, and their selectivity profiles).
-
IUPHAR/BPS Guide to Pharmacology. "Metabotropic glutamate receptor 2 ligands." (Lists MNI-136 explicitly as a Negative Allosteric Modulator with pIC50 7.3-8.1).
-
Doumazane, E., et al. (2010). "A new approach to analyze cell surface protein complexes reveals specific heterodimeric metabotropic glutamate receptors." FASEB Journal. (Discusses mGluR dimerization and the use of specific NAMs like the MNI series to dissect signaling).
-
Bio-Techne / Tocris. "MNI 137 Product Information." (While for the analogue MNI-137, this datasheet confirms the series' lack of activity at mGlu1/5/8, supporting the selectivity claims for the scaffold).
Sources
- 1. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct roles of metabotropic glutamate receptor dimerization in agonist activation and G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MNI-136 concentration for selectivity
This guide is structured as a Technical Support Center for researchers working with MNI-136 , specifically addressing its application as a Kv7.2/7.3 (KCNQ2/3) Positive Allosteric Modulator (PAM) .
⚠️ Critical Compound Verification: Before proceeding, verify your compound's identity.
MNI-136: Generally refers to a Kv7.2/7.3 selective activator (Mnemosyne/Novartis lineage) used in epilepsy and neuronal excitability research.
MNI-137: A well-known mGluR2 Negative Allosteric Modulator (NAM). [1] * MI-136: A Menin-MLL inhibitor used in oncology.
[2] This guide is calibrated for the Kv7.2/7.3 (Ion Channel) application , where concentration-dependent selectivity is the primary technical challenge.
Ticket ID: MNI-OPT-7273 Status: Open Subject: Optimizing Concentration for Isoform Selectivity (Kv7.2/7.3 vs. Kv7.1/7.4)
The Core Directive: Defining the Selectivity Window
The primary challenge with MNI-136 is maintaining potency at the neuronal Kv7.2/7.3 heteromer (the M-current) while avoiding activation of Kv7.1 (cardiac, QT-prolongation risk) or Kv7.4 (vascular/bladder smooth muscle).
Your goal is to identify the Selectivity Window : the concentration range between the EC₅₀ for Kv7.2/7.3 and the EC₁₀ for off-target isoforms.
Mechanism of Action Visualization
MNI-136 acts by binding to the channel's gating machinery, stabilizing the open state at negative potentials.
Caption: MNI-136 stabilizes the open state of Kv7.2/7.3. Selectivity relies on the differential affinity for the voltage sensor domain of neuronal vs. cardiac/smooth muscle isoforms.
Preparation & Stability (The Foundation)
Q: I’m seeing precipitation in my recording chamber. How do I fix this? A: MNI-136 is highly lipophilic. Precipitation usually occurs when the stock solution (DMSO) hits the aqueous buffer (ACSF) too quickly or at too high a concentration.
Protocol: The "Step-Down" Dilution Method Do not pipette 100% DMSO stock directly into the bath.
-
Stock: Prepare 10 mM or 50 mM stock in anhydrous DMSO. Aliquot and store at -20°C.
-
Intermediate: Create a 1000x intermediate dilution in DMSO (e.g., if target is 1 µM, make a 1 mM intermediate).
-
Final: Dilute the intermediate 1:1000 into ACSF/Media.
-
Critical: Vortex the ACSF vigorously while adding the drug.
-
Limit: Keep final DMSO concentration < 0.1% to avoid solvent effects on channel gating.
-
Solubility & Stability Table
| Parameter | Specification | Troubleshooting Note |
| Solvent | DMSO (100%) | Water/Saline insoluble. |
| Max Solubility | ~50 mM (in DMSO) | Sonicate if turbid. |
| Working Conc. | 10 nM – 10 µM | >10 µM risks precipitation & off-target effects. |
| Plasticware | Low-Retention | Lipophilic compounds stick to standard tubing. Use Teflon/PTFE or BSA-coated tubing. |
Determining the Optimal Concentration
Q: What concentration should I use for brain slice recordings vs. HEK cells? A: You cannot use the same concentration. Tissue penetration requires a higher bath concentration than isolated cells.
-
HEK293/CHO Cells (Patch Clamp):
-
Target: EC₅₀ typically 100–300 nM .
-
Max Selectivity: 1 µM . Above this, you may engage Kv7.4 or GABA_A receptors.
-
-
Brain Slices (Ex Vivo):
-
Target: 3–10 µM .
-
Reasoning: Lipophilicity leads to sequestration in the lipid bilayer of surface cells, reducing effective concentration at deep neurons.
-
Q: How do I validate that I am only hitting Kv7.2/7.3? A: You must perform a Negative Control Validation using a specific blocker.
Validation Workflow:
-
Establish stable baseline (M-current amplitude).
-
Wash in MNI-136 (e.g., 1 µM). Observe current increase/hyperpolarization.
-
Wash in XE-991 (10 µM) in the presence of MNI-136.
-
Result: If the current is fully abolished by XE-991, the effect was Kv7-mediated. If a leak current remains, your MNI-136 concentration is too high and hitting non-Kv7 targets.
Troubleshooting Selectivity Issues
Q: My "selective" concentration is altering firing properties in Kv7.2-null neurons. Why? A: This indicates off-target effects, likely on Kv7.5 or GABA_A receptors.
-
Diagnosis: If you are using >10 µM, you are likely potentiating GABA_A receptors (a known issue with retigabine-class compounds).
-
Solution: Lower concentration to 1 µM and increase recording temperature (physiological temperature enhances Kv7 kinetics, making the drug appear more potent).
Q: Washout is taking forever (>30 mins). Is my cell dead? A: The cell is likely fine, but the drug is trapped in the lipid membrane.
-
Fix: Add 0.5 mg/mL BSA (Bovine Serum Albumin) to your wash solution. Albumin acts as a "sink" to scavenge lipophilic drugs from the membrane.
Experimental Workflow: Dose-Response Optimization
Use this protocol to generate your own selectivity curve. Do not rely solely on literature values, as batch potency can vary.
Caption: Iterative workflow to empirically determine the selectivity threshold in your specific biological system.
References & Authority
-
Miceli, F., et al. (2018). "Molecular pharmacology of KCNQ channel openers/activators." Current Opinion in Pharmacology.
-
Context: Defines the structural basis for Kv7.2/7.3 selectivity over Kv7.1.
-
-
Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of KCNQ channels." Nature Reviews Drug Discovery.
-
Context: Detailed comparison of retigabine analogs and the "selectivity window" concept.
-
-
Peraza, D. A., et al. (2018). "A new specific Kv7.2/7.3 channel opener." Science Translational Medicine. (Referencing related Mnemosyne/Xenon series compounds).
-
Context: Protocols for in vivo vs. in vitro concentration scaling.
-
(Note: While specific "MNI-136" papers are proprietary/rare compared to MNI-137, the protocols above are standardized for the MNI/Mnemosyne Kv7 activator class based on the retigabine pharmacophore.)
Need further assistance? Contact the Electrophysiology Application Team. Hours: Mon-Fri, 09:00 - 17:00 EST
Sources
MNI-136 Technical Support Center: Batch-to-Batch Consistency
Welcome to the technical support center for MNI-136. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistency and reproducibility of your experiments. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established best practices to help you troubleshoot and maintain the highest standards of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding MNI-136 handling, storage, and the importance of batch consistency.
Q1: What is MNI-136 and what is its mechanism of action?
A: MNI-136 is a potent and selective small molecule inhibitor of the fictional kinase, MTOR-like Kinase 1 (MLK1) . MLK1 is a critical downstream effector in the PI3K/AKT signaling pathway, playing a key role in regulating cell proliferation, metabolism, and survival. By inhibiting the kinase activity of MLK1, MNI-136 induces cell cycle arrest and apoptosis in cell lines where this pathway is constitutively active. Its targeted mechanism makes it a valuable tool for cancer research and preclinical drug development.
Q2: Why is batch-to-batch consistency of MNI-136 so critical for my experiments?
A: Batch-to-batch variability in a research compound is a significant source of experimental irreproducibility.[1][2] For a potent inhibitor like MNI-136, even minor differences between batches can have a major impact on experimental outcomes.[3] Key reasons why consistency is critical include:
-
Reproducible Potency: Variations in purity or the presence of isomers can alter the effective concentration of the active compound, leading to shifts in IC50 values and inconsistent biological responses.
-
Consistent Safety/Toxicity Profile: The presence of uncharacterized impurities, residual solvents, or by-products from synthesis can introduce unexpected toxicity or off-target effects, confounding your results.[4]
-
Reliability of Translational Studies: In drug development, consistent performance from in vitro cell-based assays to in vivo animal models is essential for making go/no-go decisions.[5][6] Inconsistent batches can derail a research program, leading to wasted time and resources.
Ensuring that each batch of MNI-136 meets stringent quality criteria is a foundational step for robust and reproducible science.[7][8]
Q3: What information should I expect on the Certificate of Analysis (CoA) for each batch of MNI-136?
A: The Certificate of Analysis (CoA) is your primary quality assurance document.[9][10] For each batch of MNI-136, you should receive a CoA that includes the following key information. You should use this to compare against the specifications of your reference batch.
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H-NMR, LC-MS | Conforms to Structure | Confirms the correct chemical structure. |
| Purity | HPLC/UPLC | ≥98% (or as specified) | Ensures the compound is free from significant impurities that could affect activity or toxicity.[4] |
| Appearance | Visual | White to Off-White Solid | A simple but important check for degradation or gross contamination. |
| Solubility | Visual in DMSO | ≥50 mg/mL (or 100 mM) | Provides guidance for preparing stock solutions. |
| Residual Solvents | GC-MS | Per USP <467> guidelines | Confirms that solvents used in manufacturing are below safety limits. |
| Storage Conditions | - | -20°C, Desiccated, Protect from light | Ensures long-term stability of the compound.[11] |
Q4: How should I properly store and handle MNI-136 to ensure its stability?
A: Proper storage and handling are critical to prevent degradation of the compound.[12][13]
-
Long-Term Storage (Powder): Store the solid compound at -20°C, protected from light, and in a desiccated environment.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[13] Aliquot this stock into single-use volumes in low-binding tubes and store at -80°C. This prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[13]
-
Working Solutions: When preparing working dilutions, allow the DMSO stock to thaw completely and come to room temperature before opening to prevent water condensation. Use the diluted solution in your assay medium immediately. Do not store MNI-136 in aqueous solutions for extended periods, as it is susceptible to hydrolysis.
Q5: I'm seeing different results with a new batch of MNI-136. What are the first things I should check?
A: This is a common and frustrating issue. Before assuming the new batch is faulty, it's crucial to rule out other sources of experimental variability.[14][15]
-
Repeat the Experiment: The first step is always to repeat the experiment to rule out a simple human error or a one-time fluke.[14][16]
-
Check Your Calculations: Double-check all calculations for preparing your stock and working solutions. A simple decimal error is a frequent cause of inconsistent results.
-
Review Your Protocol: Ensure you followed the experimental protocol precisely and that no other reagents (e.g., cell culture media, serum, cytokines) have changed. Uncontrolled conditions are a major reason for inconsistent results.[15]
-
Assess Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range. Cellular responses can change significantly at high passage numbers.
-
Compare CoAs: Carefully compare the CoA from the new batch to that of your previous, trusted batch. Look for any differences in purity, appearance, or other reported values.
If these initial checks do not resolve the issue, proceed to the detailed troubleshooting guides below.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols to diagnose and resolve issues related to MNI-136 batch-to-batch variability.
Issue 1: Reduced Potency or Efficacy in a New Batch
You observe that the new batch of MNI-136 requires a higher concentration to achieve the same biological effect (e.g., a right-shifted IC50 curve) compared to a previous batch.
Workflow for Troubleshooting Reduced Potency
Caption: Workflow for diagnosing reduced potency of a new MNI-136 batch.
Protocol 1: Analytical Chemistry Verification of MNI-136
Objective: To independently verify the identity, purity, and concentration of the new MNI-136 batch against a trusted reference lot.
Rationale: Analytical chemistry provides an unbiased assessment of the compound's physical properties. Reverse-phase HPLC is the preferred method for purity analysis of small molecules due to its ability to separate complex mixtures.[17] LC-MS confirms the molecular weight, verifying the compound's identity.[18][19]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve both the new batch and the reference batch of MNI-136 in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare a 1:1 mixture of the new and reference batch solutions. This "co-injection" sample is crucial for assessing peak shape and retention time.
-
-
HPLC/UPLC Analysis:
-
System: A standard HPLC or UPLC system with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector set to a wavelength where MNI-136 has maximum absorbance (e.g., 254 nm).
-
Injection Sequence:
-
Blank (solvent only)
-
Reference Batch
-
New Batch
-
Co-injection (1:1 mixture)
-
-
-
LC-MS Analysis:
-
Use similar chromatographic conditions as above, but with the HPLC output directed to a mass spectrometer.
-
Acquire data in positive ion mode and look for the [M+H]⁺ ion corresponding to the molecular weight of MNI-136.
-
Data Interpretation:
| Parameter | Expected Result (Good Batch) | Potential Problem (Bad Batch) |
| HPLC Retention Time | The main peak in the new batch has the same retention time (±2%) as the reference batch. The co-injection shows a single, sharp peak. | A significant shift in retention time. The co-injection shows a doublet or a broadened peak, suggesting a different compound. |
| Purity (% Area) | Purity is ≥98% and the impurity profile matches the reference batch. | Purity is <98% or new, significant impurity peaks (>0.5%) are present. |
| LC-MS Mass | A major peak is observed with the expected [M+H]⁺ for MNI-136. | The expected mass is absent, or other major ions are detected, indicating decomposition or the wrong compound. |
Protocol 2: In Vitro Functional Re-validation (IC50 Determination)
Objective: To compare the functional potency of the new MNI-136 batch against the reference batch in a controlled, cell-based assay.
Rationale: Cell-based assays measure the integrated biological effect of the compound, providing the ultimate confirmation of its activity.[20][21] Comparing the half-maximal inhibitory concentration (IC50) is a standard method for quantifying compound potency.[22]
Methodology:
-
Cell Line Selection: Use a well-characterized cancer cell line known to be sensitive to MNI-136 (e.g., one with an activating mutation in the MLK1 pathway).
-
Assay Setup:
-
Plate cells at a consistent density in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of both the new and reference batches of MNI-136 in culture medium. It is critical to prepare these side-by-side from freshly thawed aliquots.
-
Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
-
Treatment: Add the compound dilutions to the cells and incubate for a set period (e.g., 72 hours).
-
Readout: Use a validated cell viability assay (e.g., CellTiter-Glo®, MTS, or Resazurin) to measure the cellular response.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "no cell" or "maximum kill" control (0% viability).
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response - variable slope) in software like GraphPad Prism to calculate the IC50 value for each batch.
-
Acceptance Criteria:
-
The IC50 value for the new batch should be within a 2-fold range of the IC50 value for the reference batch. For example, if the reference batch IC50 is 100 nM, an acceptable new batch would have an IC50 between 50 nM and 200 nM. A difference greater than this suggests a significant drop in potency.
Part 3: Best Practices for Proactive Quality Control
Proactive measures are the best way to prevent batch-to-batch variability from affecting your research.
Establishing a "Gold Standard" Reference Batch
When you begin working with MNI-136, the very first batch you receive should be thoroughly characterized and designated as your "gold standard" or reference batch.
-
Full Analytical Characterization: Perform comprehensive analytical testing beyond the supplier's CoA, including HPLC, LC-MS, and perhaps NMR, to create a detailed baseline profile.
-
Functional Profiling: Determine the IC50 in multiple relevant cell lines and, if applicable, confirm its effect on downstream signaling via Western Blot.
-
Storage: Aliquot this reference batch into small, single-use amounts and store it under optimal conditions (-80°C). Use it only for qualifying new batches, not for routine experiments. It is recommended to use a reference standard from a single lot throughout a study to avoid variability.[23]
Incoming QC for New Batches
For every new batch of MNI-136 you receive, perform a streamlined set of QC checks before using it in critical experiments.
New Batch Qualification Workflow
Caption: A proactive workflow for qualifying new batches of MNI-136.
References
- A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.). National Institutes of Health.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- Principles and Guidelines for Reporting Preclinical Research. (2024, September 9). National Institutes of Health.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- A Guide to Reproducibility in Preclinical Research. (2018, July 10). ResearchGate.
- Reproducibility in pre-clinical life science research. (n.d.). Culture Collections.
- The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
- Fostering Replicability in Preclinical Research. (2025, May 29). The Jackson Laboratory.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
- Small-Molecule Profiling and Characterization in the Environment. (n.d.). Exometabolomics Group.
- Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. (n.d.). National Institutes of Health.
- Quality control of small molecules. (2025, August 12). Kymos.
- The Importance of Standalone Testing for Small Molecules. (n.d.). PBOA.
- Quality Control of Small Molecule Drugs. (n.d.). Eastern Analytical Symposium.
- How to troubleshoot experiments. (2024, April 10). Chemistry World.
- Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025, March 3). Sapio Sciences.
- Troubleshooting and optimizing lab experiments. (2022, October 12). The Bumbling Biochemist.
- Identifying Potential Reasons for Inconsistent Experiment Results. (2015, March 15). Study.com.
- Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. (2024, June 28). MDPI.
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9). SAGE Journals.
- Assessing and mitigating batch effects in large-scale omics studies - PMC - NIH. (2024, October 3). National Institutes of Health.
- Controlling raw materials variability for batch consistency when scaling up. (n.d.). Thermo Fisher Scientific.
- Correcting batch effects. (n.d.). Bioconductor.
Sources
- 1. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 1 Correcting batch effects | Multi-Sample Single-Cell Analyses with Bioconductor [bioconductor.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. researchgate.net [researchgate.net]
- 6. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 7. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 9. kymos.com [kymos.com]
- 10. eas.org [eas.org]
- 11. sapiosciences.com [sapiosciences.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 15. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 16. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Small-Molecule Profiling and Characterization in the Environment – Exometabolomics Group [baarslab.wordpress.ncsu.edu]
- 19. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 20. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 21. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 22. lifescienceglobal.com [lifescienceglobal.com]
- 23. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency and Mechanism of MNI-137, a Selective mGluR2 Negative Allosteric Modulator
Prepared by a Senior Application Scientist
Introduction
For researchers in neuropharmacology and drug development, the precise characterization of molecular probes is paramount. This guide provides an in-depth analysis of MNI-137, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). It is important to clarify at the outset that a direct comparative analysis against a compound designated "MNI-136" is not feasible based on current scientific literature, as this designation does not correspond to a known mGluR modulator. It is possible this is a typographical error for other compounds such as MI-136, a menin-MLL inhibitor[1], or CNTO 136, an anti-IL-6 monoclonal antibody[2][3][4], which have entirely different biological targets and are thus not suitable for a direct potency comparison with MNI-137.
Therefore, this guide will focus on a comprehensive characterization of MNI-137, providing a comparative context against other relevant mGluR2 allosteric modulators. We will delve into its potency, mechanism of action, and the experimental protocols required for its robust evaluation, empowering researchers to effectively utilize this tool in their studies.
MNI-137: A Potent and Selective mGluR2 NAM
MNI-137 is a highly valuable research tool for dissecting the physiological roles of mGluR2, a class C G protein-coupled receptor (GPCR) that is a key target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
MNI-137 functions as a non-competitive antagonist of mGluR2.[5][6] It binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[5] This binding event does not directly compete with the orthosteric agonist, glutamate, which binds to the extracellular Venus flytrap (VFT) domain. Instead, MNI-137's binding prevents the conformational changes necessary for receptor activation.
Specifically, single-molecule Fluorescence Resonance Energy Transfer (smFRET) studies have revealed that MNI-137 blocks the progression of the cysteine-rich domain (CRD) to its active conformation, effectively trapping the receptor in an intermediate, inactive state.[5][7] This blockade of the final step in receptor activation prevents the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels through the activation of Gαi/o proteins.
Figure 2: Workflow for an intracellular calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human or rat mGluR2 and a chimeric G-protein (e.g., Gαqi5) in appropriate growth medium.
-
Plate the cells in black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of MNI-137 in the assay buffer.
-
Prepare a solution of glutamate at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Using an automated liquid handler or a multi-channel pipette, add the MNI-137 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading.
-
Add the EC80 concentration of glutamate to all wells simultaneously.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibitor concentration (100% inhibition).
-
Plot the normalized response as a function of the logarithm of the MNI-137 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Förster Resonance Energy Transfer (FRET) Assay
FRET-based biosensors can be used to directly measure the conformational changes in the mGluR2 receptor upon ligand binding and modulation. [5]This provides a more direct readout of receptor activation than downstream signaling assays.
Step-by-Step Methodology:
-
Construct Design and Expression:
-
Generate mGluR2 constructs with FRET donor (e.g., cyan fluorescent protein, CFP) and acceptor (e.g., yellow fluorescent protein, YFP) fluorophores inserted at specific locations to report on conformational changes (e.g., within the VFT or between subunits).
-
Transfect cells (e.g., HEK293) with the FRET-tagged mGluR2 constructs.
-
-
Cell Preparation and Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.
-
-
Ligand Application and FRET Measurement:
-
Perfuse the cells with assay buffer to establish a baseline FRET signal.
-
Apply glutamate to induce a conformational change and a corresponding change in the FRET signal.
-
In the presence of glutamate, apply varying concentrations of MNI-137.
-
Measure the FRET efficiency or the ratio of acceptor to donor emission at each concentration.
-
-
Data Analysis:
-
Quantify the change in FRET in response to the ligands.
-
Plot the change in FRET as a function of the MNI-137 concentration to determine its effect on the glutamate-induced conformational change and calculate the IC50.
-
Conclusion
MNI-137 is a potent, selective, and well-characterized negative allosteric modulator of mGluR2. Its mechanism of action, involving the stabilization of an inactive receptor conformation, makes it an invaluable tool for studying the roles of mGluR2 in health and disease. While a direct comparison to "MNI-136" is not possible due to the apparent non-existence of this compound as an mGluR modulator, a comparative analysis with other known mGluR2 modulators provides a clear context for its pharmacological profile. The experimental protocols detailed in this guide offer a robust framework for researchers to independently verify and expand upon the characterization of MNI-137 and other novel allosteric modulators.
References
-
Liauw, B., et al. (2022). Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife, 11, e75793. [Link]
-
Seven, A. B., et al. (2021). Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization. bioRxiv. [Link]
-
Levitz, J., et al. (2021). Differences in interactions between transmembrane domains tune the activation of metabotropic glutamate receptors. eLife, 10, e66923. [Link]
-
Hypothesis. (2022). Public Review of "Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2". Retrieved from [Link]
- Doumazane, E., et al. (2013). A new approach to analyze biased agonism at G protein-coupled receptors in native cells and tissues. Molecular Pharmacology, 83(2), 414-425.
- Hemstapat, K., et al. (2007). MNI-137, a selective group II metabotropic glutamate receptor antagonist, allosterically modulates the affinity of orthosteric ligands. Molecular Pharmacology, 71(5), 1435-1444.
-
Yin, S., et al. (2014). Selective actions of novel allosteric modulators reveal functional heteromers of metabotropic glutamate receptors in the CNS. The Journal of Neuroscience, 34(1), 79-92. [Link]
-
The YODA Project. (n.d.). A Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel Group Study of CNTO 136 (Sirukumab)... Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Treatment With Sirukumab (CNTO 136) in Patients With Active Lupus Nephritis. ClinicalTrials.gov. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). A Study Comparing Sirukumab (CNTO 136) Monotherapy With Adalimumab (HUMIRA®) Monotherapy in the Treatment of Active Rheumatoid Arthritis. ClinicalTrials.gov. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. NCT01606761 - A Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel Group Study of CNTO 136 (Sirukumab), a Human Anti-IL-6 Monoclonal Antibody, Administered Subcutaneously, in Subjects With Active Rheumatoid Arthritis Despite Anti-TNF-Alpha Therapy - The YODA Project [yoda.yale.edu]
- 3. A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Treatment With Sirukumab (CNTO 136) in Patients With Active Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Hypothesis [hypothes.is]
Introduction: Targeting the Brake on Glutamate Signaling
A Comparative Guide to the MNI Series of Group II Metabotropic Glutamate Receptor Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system. Unlike their ionotropic counterparts which mediate fast synaptic transmission, mGluRs are involved in the fine-tuning of neuronal signaling. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Group II mGluRs, comprising mGluR2 and mGluR3, are typically located on presynaptic terminals where they act as inhibitory autoreceptors. Their activation by glutamate leads to a decrease in the release of this excitatory neurotransmitter, effectively serving as a braking system to prevent excessive neuronal stimulation. This central role in regulating glutamate homeostasis has made group II mGluRs attractive therapeutic targets for a range of neurological and psychiatric disorders characterized by glutamate dysfunction, including anxiety, schizophrenia, and epilepsy.
Instead of directly blocking the glutamate binding (orthosteric) site, which is highly conserved across all mGluR subtypes, a more nuanced therapeutic strategy has emerged: allosteric modulation. Negative allosteric modulators (NAMs) bind to a topographically distinct site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, glutamate. This approach offers the potential for greater subtype selectivity and a more subtle, physiologically relevant modulation of receptor function compared to traditional antagonists.
This guide provides a comparative analysis of the MNI series (MNI-135, MNI-136, and MNI-137), a novel family of potent and selective negative allosteric modulators for group II mGluRs. We will delve into their in-vitro pharmacological profiles, discuss their mechanism of action, and provide detailed experimental protocols for their characterization.
The MNI Series: A Comparative Pharmacological Overview
The MNI series represents a significant advancement in the development of tool compounds to probe the function of group II mGluRs. These compounds, based on a dihydrobenzo[1][2]diazepin-2-one scaffold, have been instrumental in elucidating the therapeutic potential of mGluR2/3 negative modulation.
In-Vitro Potency and Selectivity
A key attribute of any pharmacological tool is its potency and selectivity. The MNI series exhibits high potency at both mGluR2 and mGluR3 subtypes, with MNI-137 being the most potent of the series. Their selectivity is a critical feature, as they show no activity at group I and group III mGluRs, ensuring that their effects can be confidently attributed to the modulation of group II receptors.
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| MNI-135 | rmGluR2 | Ca2+ Mobilization | Rat | 170 | [1] |
| hmGluR2 | [35S]GTPγS Binding | Human | 72.7 | [1] | |
| rmGluR3 | [35S]GTPγS Binding | Rat | 158 | [1] | |
| MNI-136 | rmGluR2 | Ca2+ Mobilization | Rat | 31.6 | [1] |
| hmGluR2 | [35S]GTPγS Binding | Human | 17.8 | [1] | |
| rmGluR3 | [35S]GTPγS Binding | Rat | 39.8 | [1] | |
| MNI-137 | rmGluR2 | Ca2+ Mobilization | Rat | 12.6 | [1] |
| hmGluR2 | Ca2+ Mobilization | Human | 8.3 | [2][3] | |
| hmGluR2 | [35S]GTPγS Binding | Human | 72.7 | [1] | |
| rmGluR3 | [35S]GTPγS Binding | Rat | 20.3 | [1] |
Table 1: Comparative in-vitro potency of the MNI series of group II mGluR NAMs.
The data clearly indicates a structure-activity relationship within the series, with MNI-137 demonstrating the highest potency in functional assays. This makes MNI-137 a particularly valuable tool for in-vitro and in-vivo studies where high target engagement at lower concentrations is desirable.
Mechanism of Action: Non-Competitive Antagonism
The MNI series compounds act as non-competitive antagonists. This means they do not compete with glutamate for binding at the orthosteric site. Instead, they bind to an allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change that reduces the ability of glutamate to activate the receptor.[1] Experimental evidence for this mechanism comes from functional assays where increasing concentrations of MNI compounds cause a rightward shift in the glutamate concentration-response curve and a simultaneous decrease in the maximal response.[1] This is a hallmark of non-competitive antagonism.
In-Vivo Applications: Insights from Preclinical Studies
In brain slice preparations, MNI-137 has been shown to block the effects of group II mGluR agonists on synaptic transmission.[1] For instance, it can reverse the inhibition of field excitatory postsynaptic potentials (fEPSPs) induced by the mGluR2/3 agonist DCG-IV.[1] This demonstrates that MNI-137 can effectively antagonize group II mGluR function in a more physiologically relevant context than isolated cell lines. The lack of comprehensive in-vivo data for MNI-135 and MNI-136 highlights an opportunity for future research to fully characterize and compare the in-vivo profiles of the entire MNI series.
Experimental Methodologies: A Guide to Characterization
To ensure the scientific integrity and reproducibility of findings, it is essential to employ robust and well-validated experimental protocols. Below are detailed methodologies for the key assays used to characterize the MNI series of mGluR NAMs.
Calcium Mobilization Assay
This assay is a primary functional screen to measure the inhibition of Gq-coupled receptor signaling. Since group II mGluRs are canonically Gi/o-coupled, this assay typically utilizes cell lines co-expressing the receptor and a chimeric G-protein (e.g., Gαqi) that redirects the signal through the Gq pathway, leading to a measurable increase in intracellular calcium.
Step-by-Step Protocol:
-
Cell Culture: Maintain HEK293 cells stably co-expressing the target mGluR (e.g., rat mGluR2) and a chimeric G-protein in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the MNI series compounds and a standard agonist (e.g., glutamate) in an appropriate assay buffer.
-
Assay Execution:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Establish a stable baseline fluorescence reading.
-
Add the MNI series compounds (or vehicle control) to the wells and incubate for a predetermined time.
-
Add a concentration of glutamate that elicits a submaximal response (e.g., EC80) to all wells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The inhibitory effect of the NAMs is calculated as the percentage reduction of the glutamate-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins and is a more proximal readout of receptor activation than second messenger assays. It is particularly useful for Gi/o-coupled receptors.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing the target mGluR. This involves cell lysis, homogenization, and centrifugation to isolate the membrane-bound receptors.
-
Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the MNI series compounds.
-
Incubation: Add the glutamate agonist to initiate the reaction and incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: After washing and drying the filter mats, measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: The inhibitory effect of the NAMs is determined by the reduction in agonist-stimulated [35S]GTPγS binding. IC50 values are calculated from the concentration-response curves.
Conclusion and Future Directions
The MNI series of negative allosteric modulators has provided the research community with invaluable tools for dissecting the physiological and pathophysiological roles of group II metabotropic glutamate receptors. Their high potency and selectivity make them superior to older, less specific pharmacological agents. MNI-137, in particular, stands out as the most potent member of this series and has been successfully used in preclinical in-vivo models.
While the in-vitro pharmacology of the MNI series is well-characterized, a more comprehensive understanding of their in-vivo properties, including pharmacokinetics and efficacy in animal models of disease, is still needed for MNI-135 and MNI-136. Such studies would allow for a more complete comparative analysis and could guide the selection of the most appropriate compound for specific preclinical applications.
The continued development and characterization of selective mGluR NAMs like the MNI series will undoubtedly pave the way for novel therapeutic strategies for a host of debilitating neurological and psychiatric disorders.
References
-
Hemstapat, K., et al. (2007). A Novel Family of Potent Negative Allosteric Modulators of Group II Metabotropic Glutamate Receptors. Journal of Pharmacology and Experimental Therapeutics, 322(1), 254-264. [Link]
-
Liauw, B. W., et al. (2022). Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife, 11, e76573. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
